7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride typically involves a multi-step process. One common method starts with the reaction of 7-hydroxychroman-4-one with aminoethylchlorides in the presence of potassium carbonate as a Brønsted base catalyst. This reaction forms 7-aminoalkoxychromane-4-ones, which are then reacted with arylaldehydes in the presence of hydrochloric acid as a Brønsted acid catalyst to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one moiety to chroman-2-one.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce chroman-2-one derivatives.
Scientific Research Applications
7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, its interaction with cellular receptors can modulate signal transduction pathways, influencing cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)acetic acid hydrochloride: This compound shares the aminoethoxy group but has a different core structure.
2,3-Dimethoxybenzamide: Another compound with similar functional groups but different overall structure.
Uniqueness
7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride is unique due to its chromen-2-one core, which imparts specific chemical and biological properties
Properties
IUPAC Name |
7-(2-aminoethoxy)chromen-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3.ClH/c12-5-6-14-9-3-1-8-2-4-11(13)15-10(8)7-9;/h1-4,7H,5-6,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZOEHADOQYBOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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